molecular formula C19H21N3O4S2 B2471186 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1705174-00-0

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2471186
CAS No.: 1705174-00-0
M. Wt: 419.51
InChI Key: ZGXQXGWZPJXXAH-UHFFFAOYSA-N
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Description

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a thiazolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives . The benzenesulfonyl group is then introduced via sulfonylation reactions, and the thiazolopyrimidinone core is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, leveraging its unique structural features.

    Industry: The compound’s properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the pyrrolidine and thiazolopyrimidinone moieties contribute to the overall binding affinity and specificity. The compound’s effects are mediated through the modulation of biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Thiazolopyrimidinone derivatives: These compounds exhibit similar core structures and may have comparable pharmacological properties.

    Benzenesulfonyl derivatives: Molecules containing the benzenesulfonyl group often display similar reactivity and biological effects.

Uniqueness

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The integration of the pyrrolidine, benzenesulfonyl, and thiazolopyrimidinone moieties results in a compound with a versatile reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13-9-18(24)22-14(12-27-19(22)20-13)10-17(23)21-8-7-16(11-21)28(25,26)15-5-3-2-4-6-15/h2-6,9,14,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQXGWZPJXXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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